![molecular formula C15H14O3 B3269280 3-(Benzyloxy)-5-methoxybenzaldehyde CAS No. 50637-29-1](/img/structure/B3269280.png)
3-(Benzyloxy)-5-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde involves several steps. One common approach is the multicomponent reaction that combines kojic acid , benzyloxy benzaldehyde , and malonitrile . The resulting compound exhibits tyrosinase inhibition activity, making it relevant for cosmetic and pharmaceutical applications .
Scientific Research Applications
Synthesis and Chemical Properties
3-(Benzyloxy)-5-methoxybenzaldehyde is involved in various synthetic processes. For instance, it is used in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack(V-H) reactions, showcasing its versatility in organic synthesis (Lu Yong-zhong, 2011). Furthermore, derivatives of benzyloxybenzaldehyde, synthesized via bromomethylation and condensation reactions, have been studied for their metal ion binding properties, indicating potential applications in coordination chemistry (H. Güler et al., 2012).
Pharmacological Aspects
In pharmacology, benzyloxybenzaldehyde derivatives exhibit significant anticancer activity. Studies show that these compounds, including 3-(Benzyloxy)-5-methoxybenzaldehyde derivatives, demonstrate promising results against HL-60 cell lines, suggesting their potential as therapeutic agents in cancer treatment (Chin-Fen Lin et al., 2005). Additionally, the compound shows potential as a scaffold for drug design, with studies indicating its role in the synthesis of functionalized phenolic diaryl ethers, which could be important in drug discovery (Corinne Vanucci-Bacqué et al., 2014).
Antioxidant Properties
Research also points to the antioxidant properties of derivatives of 3-(Benzyloxy)-5-methoxybenzaldehyde. Synthesis and evaluation of these compounds, such as chalcone derivatives, have shown them to be effective antioxidants, which could be utilized in various industrial applications for preserving or enhancing the shelf life of products (Chairul Rijal et al., 2022).
Applications in Organic Chemistry
In organic chemistry, the compound is involved in the synthesis of complex organic structures. For example, it is used in the synthesis of Gigantol, demonstrating its role in the formation of complex organic molecules and intermediates (Song Hong-rui, 2012).
Mechanism of Action
3-(Benzyloxy)-5-methoxybenzaldehyde acts as a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanogenesis, responsible for converting phenol to o-quinone. By inhibiting tyrosinase, this compound modulates melanin production, which has implications for skin pigmentation disorders and sun-induced skin injuries .
properties
IUPAC Name |
3-methoxy-5-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOVDDCOGBVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-methoxybenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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